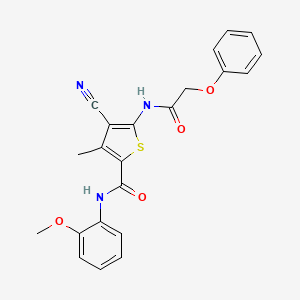
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Amidation Reaction: The amide groups are introduced through an amidation reaction involving the corresponding amines and carboxylic acid derivatives.
Methoxylation and Phenoxylation: The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions using methanol and phenol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkyl halides, methanol, phenol, and suitable solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-sulfonamide
Comparison
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the cyano group and the methoxyphenyl moiety may enhance its binding affinity to certain molecular targets, making it more effective in certain applications.
Propriétés
Formule moléculaire |
C22H19N3O4S |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14-16(12-23)22(25-19(26)13-29-15-8-4-3-5-9-15)30-20(14)21(27)24-17-10-6-7-11-18(17)28-2/h3-11H,13H2,1-2H3,(H,24,27)(H,25,26) |
Clé InChI |
DSNKXWQXECEEPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)




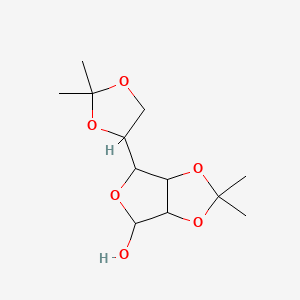
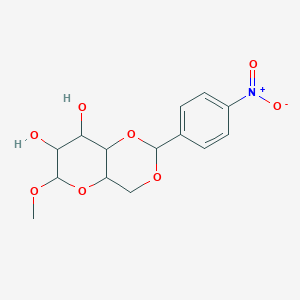
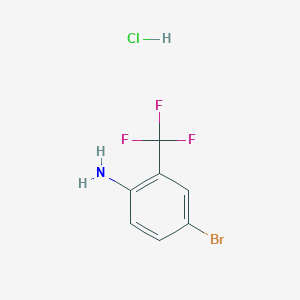


![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
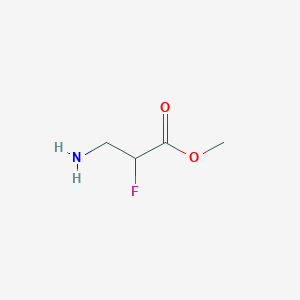
![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)

